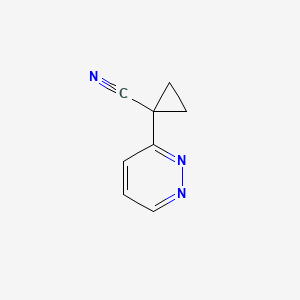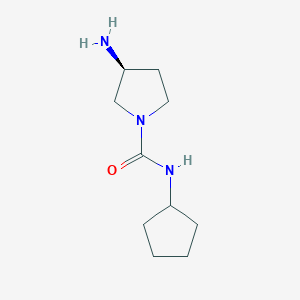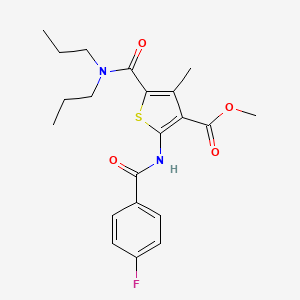
1-Pyridazin-3-ylcyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridazin-3-ylcyclopropanecarbonitrile is a heterocyclic compound that features a pyridazine ring fused with a cyclopropane ring and a nitrile group. This compound is part of the broader class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridazin-3-ylcyclopropanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the desired pyridazine derivatives with good yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and condensation reactions, optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Pyridazin-3-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Amino-substituted pyridazine derivatives.
Substitution: Various substituted pyridazine compounds depending on the reagents used.
Scientific Research Applications
1-Pyridazin-3-ylcyclopropanecarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cardiovascular and neurological disorders.
Mechanism of Action
The mechanism of action of 1-Pyridazin-3-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, pyridazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with an oxygen atom at the third position of the pyridazine ring.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Uniqueness: 1-Pyridazin-3-ylcyclopropanecarbonitrile is unique due to its combination of a pyridazine ring with a cyclopropane ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-pyridazin-3-ylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-6-8(3-4-8)7-2-1-5-10-11-7/h1-2,5H,3-4H2 |
InChI Key |
RREOXAIOBJOTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)








